4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde
Description
Properties
CAS No. |
820209-64-1 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
4-(6-methoxy-2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C17H12O4/c1-20-13-6-7-16-15(8-13)14(9-17(19)21-16)12-4-2-11(10-18)3-5-12/h2-10H,1H3 |
InChI Key |
ZJRPEWLQKZTXEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Procedure:
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Reactants :
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6-Methoxy-2-hydroxybenzaldehyde (1.0 equiv)
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2-Oxo-2H-chromen-4-one (1.1 equiv)
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Glacial acetic acid (solvent)
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Concentrated H₂SO₄ (catalyst)
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Steps :
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Dissolve 6-methoxy-2-hydroxybenzaldehyde (5.0 g, 29.4 mmol) and coumarin (4.8 g, 32.3 mmol) in 50 mL glacial acetic acid.
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Add 2 mL concentrated H₂SO₄ dropwise under nitrogen.
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Reflux at 120°C for 6–8 hours.
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Cool, pour into ice water, and filter the precipitate.
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Purify via column chromatography (ethyl acetate/hexane, 3:7).
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Key Data :
Principle : Introduction of the benzaldehyde group via Friedel-Crafts acylation using benzoyl chloride and AlCl₃.
Procedure:
-
Reactants :
-
6-Methoxycoumarin (1.0 equiv)
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4-Formylbenzoyl chloride (1.2 equiv)
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Anhydrous AlCl₃ (2.5 equiv)
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Dichloromethane (solvent)
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Steps :
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Suspend 6-methoxycoumarin (3.0 g, 15.6 mmol) in 30 mL dichloromethane.
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Add AlCl₃ (5.2 g, 39.0 mmol) and stir at 0°C for 30 minutes.
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Add 4-formylbenzoyl chloride (3.1 g, 18.7 mmol) dropwise.
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Warm to room temperature and stir for 12 hours.
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Quench with ice-cold HCl (1M), extract with CH₂Cl₂, and dry over Na₂SO₄.
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Recrystallize from ethanol.
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Key Data :
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HPLC Purity : >98% (C18 column, acetonitrile/water).
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MS (ESI) : m/z 323.2 [M+H]⁺.
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Suzuki-Miyaura Cross-Coupling
Principle : Palladium-catalyzed coupling of 4-bromo-6-methoxycoumarin with 4-formylphenylboronic acid.
Procedure:
-
Reactants :
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4-Bromo-6-methoxycoumarin (1.0 equiv)
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4-Formylphenylboronic acid (1.5 equiv)
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Pd(PPh₃)₄ (5 mol%)
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Na₂CO₃ (2.0 equiv)
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DMF/H₂O (4:1, solvent)
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Steps :
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Mix 4-bromo-6-methoxycoumarin (2.5 g, 8.7 mmol), 4-formylphenylboronic acid (2.1 g, 13.1 mmol), Pd(PPh₃)₄ (0.5 g, 0.43 mmol), and Na₂CO₃ (2.3 g, 21.8 mmol) in 50 mL DMF/H₂O.
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Heat at 80°C under nitrogen for 24 hours.
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Extract with ethyl acetate, wash with brine, and dry.
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Purify via silica gel chromatography (CH₂Cl₂/MeOH, 95:5).
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Key Data :
Kostanecki-Robinson Reaction
Principle : Cyclocondensation of 6-methoxy-2-hydroxyacetophenone with 4-formylbenzoic acid.
Procedure:
-
Reactants :
-
6-Methoxy-2-hydroxyacetophenone (1.0 equiv)
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4-Formylbenzoic acid (1.1 equiv)
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POCl₃ (catalyst)
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Pyridine (solvent)
-
-
Steps :
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Reflux 6-methoxy-2-hydroxyacetophenone (4.0 g, 21.3 mmol) and 4-formylbenzoic acid (3.5 g, 23.4 mmol) in 40 mL pyridine with 5 mL POCl₃ for 4 hours.
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Neutralize with NaHCO₃, extract with EtOAc, and concentrate.
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Recrystallize from toluene.
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Key Data :
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Melting Point : 182–184°C.
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UV-Vis (MeOH) : λmax 320 nm (π→π* transition).
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Comparative Analysis of Methods
Challenges and Optimization
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Regioselectivity : Condensation methods require precise control of acid concentration to avoid polysubstitution.
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Purification : Suzuki coupling products often require chromatography due to residual palladium.
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Side Reactions : Friedel-Crafts acylation may yield diaryl ketones if stoichiometry is unbalanced .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzoic acid.
Reduction: 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
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Synthesis of Heterocyclic Compounds :
- Pyranones : The compound can be utilized in the synthesis of pyranones through reactions like the oxa-Diels-Alder reaction. This method highlights the utility of benzaldehyde derivatives in forming complex cyclic structures, which are essential in organic synthesis.
- Pyrazolo[3,4-b]pyridines : It has been shown that 4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde can react with amino-pyrazoles to yield pyrazolo[3,4-b]pyridines, compounds known for their pharmacological activities.
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Modification of Biomolecules :
- The reactivity of this compound allows for modifications of biomolecules, making it a useful tool in chemical biology. For instance, derivatives have been synthesized to create probes for biological systems or to modify bioactive compounds.
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Research has demonstrated that derivatives of benzaldehydes exhibit antimicrobial properties. For example, certain analogues derived from 4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde were tested against various bacterial strains, showing significant activity comparable to established antibiotics like ciprofloxacin .
- Cytotoxicity Studies :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, synthesis methods, and applications of the target compound with related benzaldehyde derivatives:
Electronic and Reactivity Comparisons
- Electron-Donating vs. In contrast, the fluoro substituent in 4-[18F]fluorobenzaldehyde withdraws electrons, reducing aldehyde reactivity but improving stability for radiopharmaceutical applications . N,N-Dimethylamino groups (as in 7a) are strong electron donors, facilitating electrophilic substitutions and enhancing dye formation efficiency .
Steric Effects :
- Benzyloxy substituents (e.g., 4-Benzyloxybenzaldehyde) introduce steric bulk, which may hinder reactivity in crowded synthetic environments but improve lipophilicity for membrane permeability in drug design .
Biological Activity
4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde, a compound belonging to the class of benzopyran derivatives, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of 4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde is C16H14O3, with a molecular weight of approximately 254.28 g/mol. Its structure features a benzaldehyde moiety linked to a benzopyran ring, which is known for various biological activities.
1. Antioxidant Activity
Research indicates that compounds similar to 4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress in cells. In vitro studies have demonstrated that such compounds can protect against oxidative damage in various cell lines, including Vero cells .
2. Antimicrobial Activity
Benzopyran derivatives have shown promising antimicrobial activity against a range of pathogens. For instance, studies have reported that related compounds possess inhibitory effects on bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) often below 25 μM . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
3. Inhibition of Enzymes
The compound has been evaluated for its potential as an inhibitor of key enzymes involved in various diseases:
- Cholinesterase Inhibition : Similar benzopyran compounds have shown activity against acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .
- Monoamine Oxidase Inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant for managing mood disorders and neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activity of related compounds:
Study 1: Antioxidant and Cytotoxicity Evaluation
In a study assessing the antioxidant capacity and cytotoxicity of various benzopyran derivatives, it was found that compounds with similar structures to 4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde exhibited significant protective effects against H₂O₂-induced cytotoxicity in Vero cells at concentrations up to 100 μg/mL .
Study 2: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial efficacy of benzopyran derivatives revealed that certain compounds demonstrated potent activity against Staphylococcus aureus, with MIC values comparable to standard antibiotics like ciprofloxacin . This suggests that these compounds could be developed into new antimicrobial agents.
The biological activities of 4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of reactive oxygen species (ROS).
- Enzyme Inhibition : Structural features facilitate binding to active sites on enzymes like AChE and MAO, inhibiting their activity.
- Membrane Disruption : The lipophilic nature of the compound aids in penetrating microbial membranes, leading to cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar benzopyran-linked aldehydes are synthesized by reacting hydroxybenzaldehyde precursors with chloroacetyl intermediates under alkaline conditions (e.g., anhydrous K₂CO₃ in DMSO at 60–80°C for 4–6 hours). Post-reaction neutralization with dilute HCl and recrystallization from ethanol yield pure products . Optimization involves controlling reaction stoichiometry (1:1 molar ratios) and using aprotic solvents to minimize side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.0 ppm. Aromatic protons in the benzopyran and benzaldehyde moieties show distinct splitting patterns (e.g., doublets at δ 7.0–7.8 ppm with J = 7–10 Hz). Methoxy groups resonate as singlets at δ 3.8–4.0 ppm .
- IR Spectroscopy : Key peaks include C=O stretches (1670–1700 cm⁻¹ for the aldehyde and lactone), and C-O-C stretches (1250–1300 cm⁻¹) from the benzopyran ring .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 350 for analogs) and fragmentation patterns (loss of CO or methoxy groups) confirm molecular weight and functional groups .
Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. ORTEP-3 graphical interfaces visualize thermal ellipsoids and hydrogen-bonding networks, critical for understanding packing arrangements .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected coupling constants or peak splitting) be resolved during characterization?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts in benzopyran derivatives) .
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm connectivity .
- High-Resolution Mass Spectrometry (HRMS) : To distinguish molecular ions from adducts or contaminants .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Using software like AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). The methoxy and aldehyde groups are key pharmacophores for hydrogen bonding .
- DFT Calculations : To map electrostatic potential surfaces and identify reactive sites for electrophilic substitution .
Q. How are mechanistic insights into enzyme inhibition by this compound obtained experimentally?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via spectrophotometric methods (e.g., monitoring NADH depletion in dehydrogenase assays). Pre-incubate the compound with the enzyme to assess time-dependent inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Store the compound at 40°C/75% RH and monitor degradation via HPLC. Antioxidants (e.g., BHT) or inert atmospheres (N₂) reduce aldehyde oxidation .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
